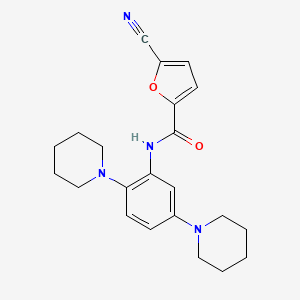

cFMS Receptor Inhibitor IV

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cFMS Receptor Inhibitor IV involves the preparation of 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide. The synthetic route typically includes the following steps:

Formation of the furan ring: The furan ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

Attachment of the piperidinyl groups: The piperidinyl groups are attached to the phenyl ring through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: cFMS-Rezeptor-Inhibitor IV unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Verbindung einführen können .

Wissenschaftliche Forschungsanwendungen

cFMS-Rezeptor-Inhibitor IV hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Furancarboxamidverbindungen zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von cFMS in zellulären Prozessen wie Autophosphorylierung und Signaltransduktion zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die cFMS betreffen, wie z. B. Entzündungsreaktionen und bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf cFMS abzielen .

5. Wirkmechanismus

cFMS-Rezeptor-Inhibitor IV entfaltet seine Wirkung, indem er an die ATP-Bindungsstelle des Kolonie-stimulierenden Faktors 1-Rezeptors (CSF-1R), auch bekannt als cFMS, bindet. Diese Bindung hemmt die Autophosphorylierung von cFMS und blockiert damit nachgeschaltete Signalwege, die an zellulären Prozessen wie Proliferation, Differenzierung und Überleben beteiligt sind. Die Hemmung der cFMS-Aktivität führt zu einer Reduktion der Rekrutierung und Funktion von Makrophagen, die wichtige Akteure in Entzündungsreaktionen und Tumorprogression sind .

Ähnliche Verbindungen:

PLX3397: Ein weiterer potenter Inhibitor von cFMS, der in Forschungs- und klinischen Studien aufgrund seiner Antitumor- und entzündungshemmenden Eigenschaften verwendet wird.

GW2580: Ein selektiver cFMS-Inhibitor mit Anwendungen in der Erforschung der Makrophagenbiologie und entzündlicher Erkrankungen.

BLZ945: Ein niedermolekularer Inhibitor von cFMS, der auf sein Potenzial zur Behandlung von Krebs und Entzündungsreaktionen untersucht wird.

Einzigartigkeit des cFMS-Rezeptor-Inhibitors IV: cFMS-Rezeptor-Inhibitor IV ist aufgrund seiner hohen Potenz, Reversibilität und ATP-kompetitiven Hemmung von cFMS einzigartig. Es wurde gezeigt, dass es die cFMS-Autophosphorylierung sowohl in zellfreien In-vitro-Kinase-Assays als auch in CSF-1/M-CSF-stimulierten HEK-293-Zellen effektiv blockiert. Dies macht ihn zu einem wertvollen Werkzeug für die Untersuchung der biologischen Funktionen von cFMS und seiner Rolle bei verschiedenen Krankheiten .

Wirkmechanismus

cFMS Receptor Inhibitor IV exerts its effects by binding to the ATP-binding site of the colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS. This binding inhibits the autophosphorylation of cFMS, thereby blocking downstream signaling pathways involved in cellular processes such as proliferation, differentiation, and survival. The inhibition of cFMS activity leads to a reduction in the recruitment and function of macrophages, which are key players in inflammatory responses and tumor progression .

Vergleich Mit ähnlichen Verbindungen

PLX3397: Another potent inhibitor of cFMS, used in research and clinical studies for its anti-tumor and anti-inflammatory properties.

GW2580: A selective cFMS inhibitor with applications in studying macrophage biology and inflammatory diseases.

BLZ945: A small molecule inhibitor of cFMS, investigated for its potential in treating cancer and inflammatory conditions.

Uniqueness of cFMS Receptor Inhibitor IV: this compound is unique due to its high potency, reversibility, and ATP-competitive inhibition of cFMS. It has been shown to effectively block cFMS autophosphorylation in both cell-free in vitro kinase assays and in CSF-1/M-CSF-stimulated HEK-293 cells. This makes it a valuable tool for studying the biological functions of cFMS and its role in various diseases .

Eigenschaften

IUPAC Name |

5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXFVDABCBEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651412 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959626-45-0 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

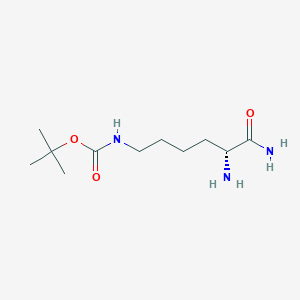

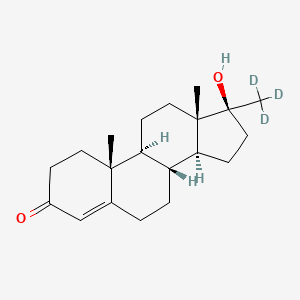

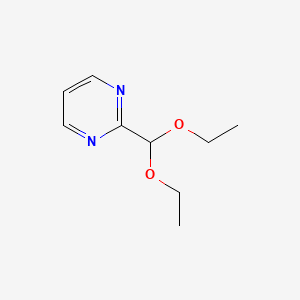

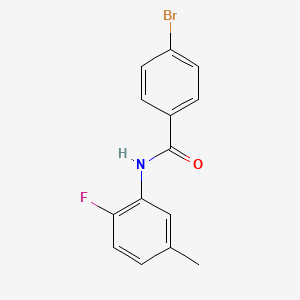

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)

![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)

![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)

![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)